(2-Amino-4-methoxyphenyl)methanol (2-Amino-4-methoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 187731-65-3
VCID: VC0060973
InChI: InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3
SMILES: COC1=CC(=C(C=C1)CO)N
Molecular Formula: C8H11NO2
Molecular Weight: 153.181

(2-Amino-4-methoxyphenyl)methanol

CAS No.: 187731-65-3

Cat. No.: VC0060973

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

(2-Amino-4-methoxyphenyl)methanol - 187731-65-3

Specification

CAS No. 187731-65-3
Molecular Formula C8H11NO2
Molecular Weight 153.181
IUPAC Name (2-amino-4-methoxyphenyl)methanol
Standard InChI InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3
Standard InChI Key AIRVVOQVTLZCFV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CO)N

Introduction

Chemical Structure and Properties

(2-Amino-4-methoxyphenyl)methanol is an aromatic compound with the molecular formula C8H11NO2. Its structure consists of a phenyl ring substituted with an amino group at the 2-position, a methoxy group at the 4-position, and a hydroxymethyl group . This particular arrangement of functional groups contributes to its reactivity profile and makes it valuable in organic synthesis.

Physical and Chemical Properties

The compound features the following key properties:

PropertyValue
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
CAS Number187731-65-3
IUPAC Name(2-amino-4-methoxyphenyl)methanol
InChIInChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3
SMILESCOC1=CC(=C(C=C1)CO)N
Physical StateSolid
Density1.182±0.06 g/cm³ (Predicted)
Storage Condition2-8°C, protected from light, stored in an inert gas

The compound possesses both nucleophilic (amino group) and hydrogen-bonding (hydroxyl and amino groups) sites, making it a versatile reagent in chemical transformations .

Structural Characteristics

The structural features of (2-Amino-4-methoxyphenyl)methanol are particularly noteworthy:

  • The amino group (-NH2) at the ortho position provides nucleophilicity and can participate in various substitution and addition reactions.

  • The methoxy group (-OCH3) contributes electron density to the aromatic ring through resonance.

  • The hydroxymethyl group (-CH2OH) offers a reactive site for oxidation, substitution, and elimination reactions .

Synthesis Methods

Several synthetic routes have been developed for the preparation of (2-Amino-4-methoxyphenyl)methanol, each with specific advantages depending on the starting materials and desired scale.

Reduction of Nitro Precursors

One common approach involves the reduction of (2-Nitro-4-methoxyphenyl)methanol using appropriate reducing agents:

  • Reduction with sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

  • Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

From Carboxylic Acid Precursors

Another synthetic pathway starts from 4-methoxy-2-nitrobenzoic acid:

  • The acid is reduced to (2-Amino-4-methoxyphenyl)methanol using borane-tetrahydrofuran complex (BH3-THF).

  • As described in one protocol: "To a solution of 4-methoxy-2-nitrobenzoic acid (4.0 g, 20.66 mmol) in tetrahydrofuran (20 mL) at -15°C, borane-tetrahydrofuran complex is added dropwise under inert conditions" .

Direct Amination Method

Direct amination of (4-Methoxyphenyl)methanol can also yield the desired product:

  • Reaction proceeds with an ammonia source under suitable conditions.

  • Requires catalysts such as copper or nickel.

  • Typically performed at elevated temperatures and pressures.

Chemical Reactivity

The diverse functional groups present in (2-Amino-4-methoxyphenyl)methanol enable various chemical transformations, making it valuable in organic synthesis.

Reactions of the Amino Group

The primary amine functionality can undergo numerous reactions:

  • Amide formation with acyl chlorides or carboxylic acids

  • Sulfonamide formation with sulfonyl chlorides

  • Imine formation with aldehydes or ketones

  • Diazonium salt formation with nitrous acid

Reactions of the Hydroxyl Group

The hydroxymethyl group serves as a versatile handle for further transformations:

  • Oxidation to aldehydes or carboxylic acids

  • Conversion to halides or sulfonate esters for substitution reactions

  • Esterification with carboxylic acids or acid chlorides

Applications in Heterocycle Synthesis

(2-Amino-4-methoxyphenyl)methanol has proven particularly valuable in the synthesis of heterocyclic compounds:

  • Quinoline synthesis: Research by CrCl2-catalyzed acceptorless dehydrogenation demonstrates that the compound can react with ketones to form substituted quinolines. For example: "According to TP1, the reaction of (2-amino-4-methoxyphenyl)methanol (153 mg, 1 mmol) with acetophenone (144 mg, 1.2 mmol) afforded the desired product 28" .

  • Indole synthesis: The compound can be used in bromotriphenylphosphonium salt promoted ring formation with fluorine-containing carboxylic acids to produce 2-fluoroalkyl-substituted indoles .

Research Applications

The unique structural features of (2-Amino-4-methoxyphenyl)methanol make it valuable across various research domains.

Pharmaceutical Synthesis

This compound serves as a key intermediate in pharmaceutical development:

  • Production of serotonin receptor modulators for treating depression, anxiety, and migraines

  • Synthesis of central nervous system (CNS) active compounds

  • Development of new therapeutic agents with specific receptor binding profiles

Organoselenium Chemistry

Interesting applications have been documented in organoselenium chemistry:

  • Preparation of selenides: "2-Amino-4-methoxybenzyl alcohol (492 mg, 3.22 mmol) was suspended in 12 mL of" solvent to synthesize 2,2'-selenobis(4-methoxybenzyl alcohol) .

  • These selenides can serve as glutathione peroxidase mimetics and antioxidants.

  • The methoxy substituent influences the catalytic activity of these compounds .

Material Science Applications

The compound contributes to advanced materials development:

  • Creation of functional polymers with specific properties

  • Development of specialized coatings and materials

  • Synthesis of dyes and pigments due to its ability to form colored complexes

Spectroscopic Identification

Various spectroscopic techniques aid in the identification and characterization of (2-Amino-4-methoxyphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR, characteristic signals include:

  • Aromatic protons in the δ 6.5-8.0 ppm range

  • Methoxy protons appearing as a singlet at approximately δ 3.8-4.0 ppm

  • Hydroxymethyl protons at around δ 4.5-4.7 ppm

  • Amino protons appearing as a broad signal between δ 3.5-5.0 ppm

Mass Spectrometry

Mass spectrometric analysis typically reveals:

  • Molecular ion peak at m/z 153 corresponding to the molecular weight

  • Characteristic fragmentation patterns including loss of the hydroxymethyl group and methoxy group

Comparative Analysis

Understanding the relationship between (2-Amino-4-methoxyphenyl)methanol and structurally similar compounds provides valuable insights into its chemical behavior.

Comparison with Related Compounds

CompoundStructural DifferenceEffect on Reactivity
(2-Amino-4-methylphenyl)methanolMethyl instead of methoxy at 4-positionDecreased electron donation to ring
(4-Methoxyphenyl)methanolLacks amino group at 2-positionLess nucleophilic, different reaction profile
(2-Amino-4-methoxyphenyl)acetic acidCarboxylic acid instead of alcoholDifferent solubility, acidic properties
(2,4-Dimethoxy-5-nitrophenyl)methanolAdditional methoxy group, nitro groupDifferent electronic properties, oxidation state

This comparison highlights how subtle structural changes can significantly impact chemical behavior and applications.

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